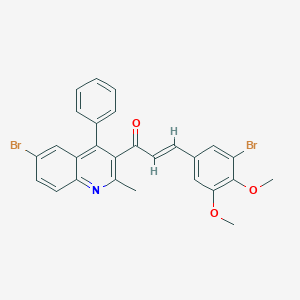
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C27H21Br2NO3 and its molecular weight is 567.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing context through data tables and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and its molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H20Br2N2O3 |
| Molecular Weight | 487.22 g/mol |
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Similar compounds within the quinoline family have been shown to inhibit various kinases, which are crucial in signal transduction pathways. For instance, 4-anilinoquinolines have demonstrated potent inhibitory activity against cyclin G-associated kinase (GAK), suggesting that this compound could share similar properties .
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. The presence of bromine and methoxy groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration .
- Anticancer Potential : The structural characteristics of this compound indicate potential anticancer activity. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
Anticancer Activity
A study focusing on quinoline derivatives highlighted the potential of compounds with similar structures to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives could reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through activation of caspases .
Antimicrobial Activity
Research has indicated that quinoline-based compounds exhibit significant antimicrobial activity against a range of pathogens. For example, this compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Case Studies
- Case Study on Anticancer Effects : In a controlled study involving human cancer cell lines, the compound was administered at varying concentrations over 48 hours. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against standard antibiotics. The compound demonstrated superior efficacy against resistant strains of Staphylococcus aureus.
Properties
IUPAC Name |
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br2NO3/c1-16-25(23(31)12-9-17-13-21(29)27(33-3)24(14-17)32-2)26(18-7-5-4-6-8-18)20-15-19(28)10-11-22(20)30-16/h4-15H,1-3H3/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGRPCPWJXQFCB-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC(=C(C(=C4)Br)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC(=C(C(=C4)Br)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














